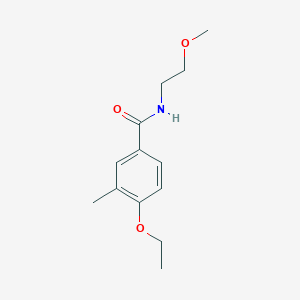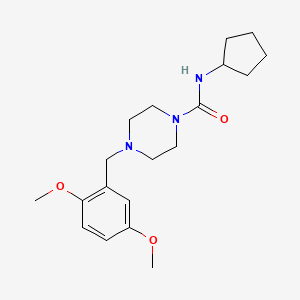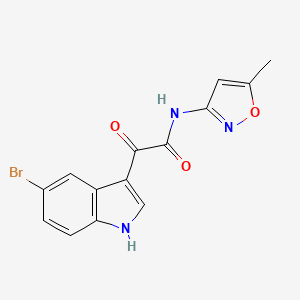![molecular formula C21H31NO B4791817 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-isopropylphenyl)propanamide](/img/structure/B4791817.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-isopropylphenyl)propanamide
Übersicht
Beschreibung
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-isopropylphenyl)propanamide, also known as BAY 38-7271, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1998 by researchers at Bayer AG, and has since been used in scientific research to explore the role of CB1 receptors in various physiological processes.
Wirkmechanismus
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-isopropylphenyl)propanamide 38-7271 acts as a competitive antagonist of the CB1 receptor, blocking the binding of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor signaling, which can have a range of effects depending on the specific physiological system involved.
Biochemical and Physiological Effects:
The effects of this compound 38-7271 on the body depend on the specific physiological system being studied. For example, in the central nervous system, CB1 receptors are involved in the regulation of appetite and pain perception, and blocking these receptors with this compound 38-7271 can lead to decreased food intake and reduced pain sensitivity. In the peripheral nervous system, CB1 receptors are involved in the regulation of insulin sensitivity and lipid metabolism, and blocking these receptors with this compound 38-7271 can lead to improved glucose tolerance and lipid profiles.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-isopropylphenyl)propanamide 38-7271 in scientific research is its selectivity for the CB1 receptor, which allows for more precise manipulation of this specific signaling pathway. However, one limitation is that it is not a perfect antagonist, and may have off-target effects at higher concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-isopropylphenyl)propanamide 38-7271. Some possible areas of investigation include:
1. Further exploration of the role of CB1 receptors in metabolic disorders such as obesity and diabetes, and the potential for this compound 38-7271 as a treatment.
2. Investigation of the effects of this compound 38-7271 on other physiological systems, such as the immune system and the cardiovascular system.
3. Development of more selective and potent CB1 receptor antagonists based on the structure of this compound 38-7271.
4. Investigation of the potential for this compound 38-7271 as a tool for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, this compound 38-7271 is a selective antagonist of the CB1 receptor that has been used extensively in scientific research to explore the role of this receptor in various physiological processes. Its mechanism of action involves blocking the binding of endocannabinoids to the CB1 receptor, leading to a decrease in CB1 receptor signaling. This compound 38-7271 has potential applications in the treatment of metabolic disorders and as a tool for studying the endocannabinoid system.
Wissenschaftliche Forschungsanwendungen
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-isopropylphenyl)propanamide 38-7271 has been used extensively in scientific research to investigate the role of CB1 receptors in various physiological processes, including appetite regulation, pain perception, and addiction. It has also been studied as a potential treatment for obesity, diabetes, and other metabolic disorders.
Eigenschaften
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO/c1-14(2)18-8-4-16(5-9-18)7-11-21(23)22-15(3)20-13-17-6-10-19(20)12-17/h4-5,8-9,14-15,17,19-20H,6-7,10-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMXTMBNFFXVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)NC(C)C2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4791737.png)
![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4791739.png)
![3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4791750.png)

![ethyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4791770.png)

![ethyl 2-(3-furylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4791775.png)

amino]butanamide](/img/structure/B4791796.png)

![methyl 5-methyl-2-{[(1-naphthylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4791802.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(5,6-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)acetamide](/img/structure/B4791806.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4791812.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]urea](/img/structure/B4791818.png)
